![molecular formula C11H17Cl2N5 B13846875 Chlorguanide-d6 Hydrochloride](/img/structure/B13846875.png)
Chlorguanide-d6 Hydrochloride
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Overview
Description
Chlorguanide-d6 Hydrochloride, also known as N-4-Chlorophenyl-N’- (1-methylethyl-d6)-imidodicarbonimidic Diamide Hydrochloride, is a labeled analogue of Chlorguanide. It is primarily used as an antimalarial agent. This compound is a deuterated form of Chlorguanide, which means that it contains deuterium atoms instead of hydrogen atoms. This modification is often used in scientific research to study the pharmacokinetics and metabolism of the compound .
Preparation Methods
The synthesis of Chlorguanide-d6 Hydrochloride involves several steps, starting with the preparation of the deuterated isopropylamine. This is followed by the reaction with 4-chlorophenyl isocyanate to form the intermediate product. The final step involves the reaction of this intermediate with cyanamide to produce Chlorguanide-d6, which is then converted to its hydrochloride salt .
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Chlorguanide-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can produce reduced derivatives .
Scientific Research Applications
Chlorguanide-d6 Hydrochloride is a deuterated derivative of chlorguanide, primarily recognized for its applications in pharmacological research, particularly in the study of antimalarial compounds. This compound is significant due to its enhanced stability and its utility in pharmacokinetic studies, which are essential for understanding drug metabolism and efficacy.
Chemical Properties and Structure
This compound possesses a molecular formula that includes deuterium atoms, which contribute to its unique properties. The incorporation of deuterium enhances the compound's stability, allowing for more accurate tracking during studies. The molecular weight of this compound is approximately 259.77 g/mol, making it a suitable candidate for various biochemical applications.
Antimalarial Studies
This compound serves as an important tool in antimalarial research. Its active metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in malaria-causing parasites like Plasmodium falciparum. Studies have demonstrated that cycloguanil exhibits significant efficacy against multiple field isolates of P. falciparum, with IC50 values ranging from 0.12 to 1,400 µg/ml.
Pharmacokinetic Studies
The deuterium labeling in this compound allows researchers to conduct more precise pharmacokinetic studies. These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in biological systems. The stability provided by deuterium helps in tracing the compound's behavior within biological matrices.
Structure-Activity Relationship Investigations
Research involving this compound often includes structure-activity relationship (SAR) studies to identify how modifications to the compound affect its biological activity. These investigations can lead to the development of new derivatives with improved efficacy or reduced toxicity profiles against malaria strains .
Comparative Studies with Other Antimalarials
This compound is frequently compared with other antimalarial agents such as proguanil and chloroquine. Such comparative studies help elucidate differences in mechanisms of action and therapeutic effectiveness. For instance, while proguanil is a non-deuterated version metabolized to cycloguanil, chloroquine operates through a different mechanism targeting heme polymerase.
Case Study 1: Efficacy Against Plasmodium falciparum
A study published in 2005 explored the efficacy of cycloguanil (the active form of this compound) against various strains of P. falciparum. The results indicated that cycloguanil was effective at significantly reducing parasitemia levels in infected animal models, demonstrating its potential as a therapeutic agent .
Case Study 2: Pharmacokinetics in Animal Models
Another investigation focused on the pharmacokinetics of this compound in mice infected with malaria. This study highlighted the compound's absorption rates and metabolic pathways, providing insights into how deuteration affects drug behavior in vivo .
Mechanism of Action
Chlorguanide-d6 Hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. By inhibiting this enzyme, this compound prevents the malaria parasite from reproducing and spreading within the host .
Comparison with Similar Compounds
Chlorguanide-d6 Hydrochloride is similar to other antimalarial compounds such as Proguanil and Atovaquone. its deuterated form makes it unique and valuable for scientific research. The incorporation of deuterium atoms can alter the pharmacokinetics and metabolism of the compound, providing valuable insights into its behavior in biological systems .
Similar compounds include:
Proguanil: A non-deuterated analogue of this compound, used as an antimalarial drug.
Atovaquone: Another antimalarial drug that is often used in combination with Proguanil.
Properties
Molecular Formula |
C11H17Cl2N5 |
---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |
InChI Key |
SARMGXPVOFNNNG-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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